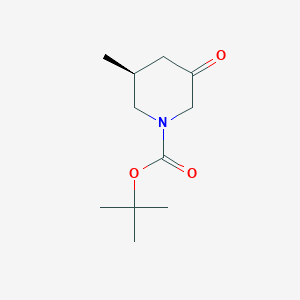
5-Chloro-2,4-difluorophenylacetonitrile
Vue d'ensemble
Description
5-Chloro-2,4-difluorophenylacetonitrile is an organic compound that belongs to the family of nitriles. It has a molecular formula of C8H4ClF2N and an average mass of 187.574 Da .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,4-difluorophenylacetonitrile is 1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorophenylacetonitrile is a solid at ambient temperature . The molecular weight is 187.58 .Applications De Recherche Scientifique
Synthesis of Fluorine-Containing Compounds : Research by A. M. Sipyagin et al. (2004) in the field of organic chemistry demonstrated the synthesis of new derivatives of chloronitrobenzene, highlighting the potential of using fluorine-containing substituents, like 5-Chloro-2,4-difluorophenylacetonitrile, in the development of novel compounds.
One-Pot Synthesis Techniques : The work of Li Han-wei (2009) explored a one-pot synthesis method for 2,4-difluorophenylacetonitrile, a closely related compound, demonstrating the efficiency and practicality of such synthesis processes in chemical manufacturing.
Environmental Studies and Contaminant Analysis : J. Tront and F. Saunders (2007) investigated the fate of halogenated phenols in plants using NMR, identifying and quantifying contaminants and their metabolites, which is relevant for studying the environmental impact of similar compounds like 5-Chloro-2,4-difluorophenylacetonitrile. Read more.
Pharmaceutical Applications : The research by D. S. Vanarote et al. (2013) involved the development of a sensitive method for quantifying a potential anti-lipid lowering compound in rabbit serum using HPLC, demonstrating the role of similar compounds in pharmaceutical analysis.
Corrosion Inhibition in Industrial Processes : M. Yadav et al. (2016) investigated pyranopyrazole derivatives, which are structurally similar to 5-Chloro-2,4-difluorophenylacetonitrile, for their effectiveness as corrosion inhibitors in industrial processes. Their findings provide insights into the potential applications of similar compounds in corrosion prevention. Read more.
Propriétés
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLMXGXTRBGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)



![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)


![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)



